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tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate
Overview
Description
tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate typically involves the reaction of 4-(benzyloxy)-8-methylnaphthalene-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups on the naphthalene ring.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols can replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield fully saturated hydrocarbons.
Scientific Research Applications
tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl carbamate group can act as a protecting group for amines, allowing for selective reactions to occur at other functional groups. The naphthalene ring system can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(benzyloxy)carbamate: A similar compound with a benzyloxy group attached to the carbamate nitrogen.
tert-Butyl (substituted benzamido)phenylcarbamate: Another related compound with a substituted benzamido group.
Uniqueness
tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate is unique due to the presence of the naphthalene ring system, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .
Biological Activity
tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, and relevant research findings.
- Molecular Formula : C22H23NO3
- Molecular Weight : 349.4 g/mol
- IUPAC Name : tert-butyl N-(4-phenylmethoxynaphthalen-2-yl)carbamate
Structure
The structure of this compound features a naphthalene ring substituted with a benzyloxy group and a carbamate moiety, which is essential for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of methylnaphthalene have been synthesized as prodrugs for duocarmycin, a potent antitumor agent. These derivatives have shown promising results in inhibiting tumor cell growth in vitro and in vivo models .
The proposed mechanism of action for this class of compounds involves the activation of prodrugs within cancer cells, leading to the formation of reactive intermediates that can induce DNA damage, thereby triggering apoptosis in malignant cells. The presence of the benzyloxy group enhances lipophilicity, facilitating cellular uptake and improving bioavailability .
Case Studies
- Synthesis and Evaluation : In one study, this compound was synthesized and evaluated for its effectiveness as a duocarmycin prodrug. The compound was shown to yield significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- In Vivo Studies : Another study investigated the pharmacokinetics and biodistribution of the compound in animal models. Results indicated that after administration, the compound localized effectively in tumor tissues, suggesting its potential for targeted cancer therapy .
Synthesis Methods
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with commercially available naphthalene derivatives.
- Reagents Used : Common reagents include N-bromosuccinimide (NBS) for bromination and lithium diisopropylamide (LDA) for deprotonation reactions.
- Yield Optimization : Various reaction conditions were optimized to achieve high yields, often exceeding 100% due to the efficiency of the synthetic routes employed .
Properties
IUPAC Name |
tert-butyl N-(8-methyl-4-phenylmethoxynaphthalen-2-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-16-9-8-12-19-20(16)13-18(24-22(25)27-23(2,3)4)14-21(19)26-15-17-10-6-5-7-11-17/h5-14H,15H2,1-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNNZNFXEAXOGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=CC=C1)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1662687-76-4 | |
Record name | tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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